Home > Products > Screening Compounds P92350 > 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide - 1251622-54-4

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Catalog Number: EVT-3083227
CAS Number: 1251622-54-4
Molecular Formula: C19H16N4O4S
Molecular Weight: 396.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate

Compound Description: This compound was synthesized by reacting methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-(2-chlorophenyl)1,2,4-oxadiazole. Its crystal structure reveals weak intramolecular C—H⋯N hydrogen bonding and intermolecular C—H⋯O and C—H⋯π interactions.

Relevance: This compound shares the 1,2,4-oxadiazole ring system with 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide.

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides (Series 7a-l)

Compound Description: This series of bi-heterocyclic propanamides was synthesized starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate. The target compounds (7a-l) were obtained by reacting 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with various electrophiles derived from un/substituted anilines and 3-bromopropanoyl chloride. These compounds exhibited promising urease inhibitory potential and were found to be less cytotoxic.

Relevance: These compounds share the 1,3,4-oxadiazole ring and a thiazole ring with 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, indicating a potential structural similarity and potential for shared biological activity.

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide

Compound Description: This compound represents a hybrid ring system containing both thiazole and oxadiazole rings. It was synthesized through a two-step strategy, involving conversion of an ester-containing thiazole ring to its hydrazide derivative and subsequent cyclization into an oxadiazole ring. This compound exhibited significant antibacterial activity.

Relevance: This compound exhibits a significant structural similarity to 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide. Both compounds feature a thiazole ring directly linked to a 1,3,4-oxadiazole ring, suggesting they might belong to the same chemical class and potentially share biological activity.

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides (Series 8a-r)

Compound Description: This series of bi-heterocyclic compounds was synthesized by reacting 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide with various 1,3,4-oxadiazole cores. These compounds were evaluated for their therapeutic potential against Alzheimer's disease and diabetes, with some exhibiting notable enzyme inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase.

Relevance: This series shares both the 1,3,4-oxadiazole ring and the thiazole ring with 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, placing them within the same class of bi-heterocyclic compounds.

4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i) and N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)

Compound Description: These two 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were found to exhibit good nematocidal activity against Bursaphelenchus xylophilus, exceeding the activity of the commercial seed coating agent Tioxazafen. They effectively inhibited nematode movement and respiration, decreased oxygen consumption, and caused fluid leakage.

Relevance: These compounds share the 1,2,4-oxadiazole ring with 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide. Although they contain a thiadiazole ring instead of a thiazole, the similar combination of heterocyclic rings suggests a potential relationship within the broader category of heterocyclic compounds.

(Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene)semicarbazides

Compound Description: This class of compounds was synthesized by reacting (4-substituted thiazole-2-yl)semicarbazides with isatin. These compounds were further used as precursors to synthesize other derivatives, including 3-[(2S)-3-acetyl-5-amino-N-(4-substituted-thiazol-2-yl)2,3-dihydro-1,3,4-oxadiazol-2-yl]-indolin-2-yl acetates, 1-{N-[(2R)-2-(-2-oxoindolin-3-ylidene)-4-oxo-1,3-thiazolidin-3-yl]-3-(4-substituted-thiazol-2yl)ureas, and N-(4-substituted-thiazol-2-yl)-[1,3,4]-oxadiazino[6,5]indol-3-amines. The synthesized compounds were screened for their antimicrobial activities. [, ]

Relevance: These compounds share the thiazole ring system with 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide. This structural similarity suggests a potential for related biological activity. [, ]

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (Series 6a-h)

Compound Description: This series was synthesized by reacting 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. The resulting compounds were evaluated for their anticancer activity against 60 cancer cell lines, with some demonstrating high selectivity towards melanoma and breast cancer.

Relevance: These compounds share the thiazole ring with 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide. Additionally, both sets of compounds contain a triazole ring, although the specific type and substitution pattern of the triazole differ. This shared structural feature suggests a potential relationship within the broader category of heterocyclic compounds with potential for anticancer activity.

2-[(5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-yl)thio]acetohydrazide ylidene derivatives

Compound Description: This series of compounds was synthesized by reacting 2-[(5-(adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-yl)thio]acetohydrazide with various aldehydes. The resulting compounds exhibited moderate antimicrobial and antifungal activity. One compound, 2-[(5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-yl)thio]-N’-(4-hydroxybenzyliden)acetohydrazide, showed better activity against Escherichia coli and Staphylococcus aureus than the reference drug trimethoprim.

Relevance: These compounds share the 1,2,4-triazole ring with 4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide. While the target compound contains a 1,2,4-oxadiazole ring instead of a thiadiazole, this similarity in the use of heterocyclic rings suggests a potential relationship within the broader category of antimicrobial and antifungal agents.

Properties

CAS Number

1251622-54-4

Product Name

4-((4-(furan-2-yl)thiazol-2-yl)methoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

IUPAC Name

4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methoxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Molecular Formula

C19H16N4O4S

Molecular Weight

396.42

InChI

InChI=1S/C19H16N4O4S/c1-12-21-17(27-23-12)9-20-19(24)13-4-6-14(7-5-13)26-10-18-22-15(11-28-18)16-3-2-8-25-16/h2-8,11H,9-10H2,1H3,(H,20,24)

InChI Key

VPOWJTZLPPVOFV-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)OCC3=NC(=CS3)C4=CC=CO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.